![molecular formula C18H20F2N2O3S B2648486 2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172041-49-4](/img/structure/B2648486.png)
2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
Scientific Research Applications
Phosphatidylinositol 3-Kinase Inhibitors for Pulmonary Conditions
One application involves its structural analogs, specifically phosphatidylinositol 3-kinase (PI3K) inhibitors, which have been evaluated for the treatment of idiopathic pulmonary fibrosis and cough. The inhibitors, including closely related compounds, show promise in preclinical studies and have progressed to phase I clinical trials (Norman, 2014).
Development of Novel Molecular Structures
Another area of application is in the synthesis and characterization of novel molecular structures, such as tetrahydro-diepoxybenzo[de]isoquinoline derivatives. These compounds, obtained through chemical reactions involving elements like fluorine and sulfur, demonstrate the potential for forming self-assembled dimers and 1D supramolecular chains, which could be of interest in material science and pharmaceuticals (Grudova et al., 2020).
Cognitive Enhancing Properties
Certain derivatives have been identified to possess cognitive-enhancing properties, potentially offering therapeutic benefits in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This highlights the role of specific sulfonamide compounds in enhancing cholinergic function and improving cognitive performance in preclinical models (Hirst et al., 2006).
Anticancer Agents
Additionally, derivatives of this compound class have been synthesized and evaluated for their anticancer activity. The creation of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety has led to the identification of compounds with potent in vitro antitumor activity, offering a new class of antitumor agents (Alqasoumi et al., 2010).
Synthesis of Fluorophores for Zinc(II) Detection
Research has also been directed towards the synthesis and characterization of fluorophores for Zinc(II) detection, which is crucial for studying intracellular Zn^2+ dynamics. Compounds structurally related to 2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have been shown to exhibit strong fluorescence upon binding with Zn^2+, indicating their utility in biochemical assays and imaging techniques (Kimber et al., 2001).
properties
IUPAC Name |
2,5-difluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-25-10-9-22-8-2-3-13-4-6-15(12-17(13)22)21-26(23,24)18-11-14(19)5-7-16(18)20/h4-7,11-12,21H,2-3,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFGPRLVJIVBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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